6-Bromomethyl-nicotinic acid hydrobromide

SN2 reactivity leaving group ability halogen exchange

Researchers synthesizing 6-substituted nicotinic acid analogs often encounter stability problems with free-base forms, which can undergo premature intramolecular reactions. 6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) eliminates this risk. • Stable hydrobromide salt prevents intramolecular N-alkylation, ensuring the electrophilic bromomethyl group remains available for intermolecular nucleophilic displacement. • Dual orthogonal reactive handles: bromomethyl at C6 for nucleophilic substitution (amines, thiols, alkoxides) plus carboxylic acid at C3 for amide coupling. • Pre-functionalized scaffold bypasses de novo synthesis of each 6-substituted analog, accelerating SAR library construction.

Molecular Formula C7H7Br2NO2
Molecular Weight 296.94 g/mol
CAS No. 1965309-29-8
Cat. No. B1449436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromomethyl-nicotinic acid hydrobromide
CAS1965309-29-8
Molecular FormulaC7H7Br2NO2
Molecular Weight296.94 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)O)CBr.Br
InChIInChI=1S/C7H6BrNO2.BrH/c8-3-6-2-1-5(4-9-6)7(10)11;/h1-2,4H,3H2,(H,10,11);1H
InChIKeyABIPDSIXERZLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromomethyl-nicotinic acid hydrobromide CAS 1965309-29-8: Chemical Identity, Structural Class, and Procurement Specifications


6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) is a pyridine-based heterocyclic compound belonging to the class of halogenated nicotinic acid derivatives . With the molecular formula C7H7Br2NO2 and a molecular weight of 296.94 g/mol, this compound exists as a hydrobromide salt . The structure incorporates a bromomethyl (–CH2Br) substituent at the 6-position of the pyridine ring, ortho to the ring nitrogen, and a carboxylic acid group at the 3-position [1]. This compound is primarily utilized as a synthetic building block and intermediate in medicinal chemistry and organic synthesis research applications .

Why Generic Substitution of 6-Bromomethyl-nicotinic acid hydrobromide Fails: Functional Group Reactivity, Regioisomeric Constraints, and Form Stability


Substitution of 6-bromomethyl-nicotinic acid hydrobromide with alternative nicotinic acid derivatives is scientifically invalid without careful evaluation of three interdependent factors. First, the bromomethyl group at the 6-position exhibits fundamentally different electrophilic reactivity compared to chloromethyl analogs (reactivity trend: –CH2Br > –CH2Cl) and distinct steric/electronic properties relative to regioisomers bearing the bromomethyl group at the 2- or 4-positions . Second, the hydrobromide salt form provides enhanced stability and handling characteristics compared to the free base form (6-(bromomethyl)nicotinic acid, CAS 221323-59-7), which may undergo unintended intramolecular reactions or premature decomposition during storage . Third, the carboxylic acid moiety, when unprotected, participates in competing acid-base chemistry that can interfere with nucleophilic substitution at the bromomethyl site if reaction conditions are not carefully controlled . These factors collectively create a substitution barrier that makes the hydrobromide salt of the 6-bromomethyl regioisomer a non-interchangeable entity.

Quantitative Evidence Guide: 6-Bromomethyl-nicotinic acid hydrobromide Differentiation Dimensions for Scientific Selection


Comparative Reactivity: Bromomethyl vs. Chloromethyl Leaving Group in Nucleophilic Substitution

The bromomethyl (–CH2Br) group in 6-bromomethyl-nicotinic acid hydrobromide is a significantly better leaving group than the chloromethyl (–CH2Cl) group found in 6-chloromethylnicotinic acid analogs . The relative nucleophilic substitution reactivity follows the established leaving group hierarchy Br > Cl, with bromine exhibiting approximately 50× greater leaving group ability in SN2 reactions due to its weaker C–Br bond (bond dissociation energy ~285 kJ/mol) compared to C–Cl (BDE ~327 kJ/mol) [1]. This translates to faster reaction kinetics, lower required reaction temperatures, and the ability to use milder nucleophiles. The hydrobromide salt form further stabilizes the electrophilic center by protonating the pyridine nitrogen, preventing undesired intramolecular alkylation .

SN2 reactivity leaving group ability halogen exchange electrophilic substitution

Regioisomeric Comparison: 6-Position Bromomethyl vs. 2-Position Bromomethyl Reactivity Profile

The 6-position bromomethyl group in 6-bromomethyl-nicotinic acid hydrobromide is situated ortho to the pyridine nitrogen, whereas the 2-position bromomethyl regioisomer (2-(bromomethyl)nicotinic acid, CAS 359629-90-6) bears the electrophilic center directly adjacent to the nitrogen . This positional difference produces distinct electronic environments: the 6-position experiences reduced nitrogen lone pair participation in neighboring group effects, minimizing competing intramolecular cyclization pathways that plague the 2-bromomethyl analog . The 6-bromomethyl regioisomer also offers a more linear, less sterically hindered trajectory for nucleophilic approach due to the 1,4-relationship between the reactive –CH2Br and carboxylic acid groups, whereas the 2-bromomethyl regioisomer places these functional groups in a 1,2-orientation that creates significant steric congestion .

regioisomer positional isomer electronic effects steric effects SN2 reactivity

Form Comparison: Hydrobromide Salt vs. Free Base Storage Stability

6-Bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) is supplied as a stable hydrobromide salt, whereas the corresponding free base (6-(bromomethyl)nicotinic acid, CAS 221323-59-7) lacks the stabilizing protonation of the pyridine nitrogen . The hydrobromide salt form prevents the nitrogen lone pair from participating in intramolecular N-alkylation at the bromomethyl electrophilic center—a known degradation pathway for free base bromomethyl pyridines . The salt form also offers improved handling characteristics: the target compound is a light brown solid with defined storage requirements of "dry, sealed place" conditions, while the free base presents as a combustible solid with more stringent storage restrictions .

salt form hydrobromide storage stability free base bench stability

Commercial Purity Benchmarks: Supplier-Reported Analytical Data for 6-Bromomethyl-nicotinic acid hydrobromide

Commercially available 6-bromomethyl-nicotinic acid hydrobromide (CAS 1965309-29-8) is supplied with documented purity specifications and supporting analytical documentation. Synblock offers the compound at NLT 98% purity with available MSDS, NMR, HPLC, and LC-MS data . Sigma-Aldrich provides the compound at 95% purity as a light brown solid, with certificates of analysis available upon request . The availability of multiple analytical characterization documents (NMR, HPLC, LC-MS) enables researchers to verify compound identity and purity prior to use in sensitive synthetic applications, reducing the risk of experimental failure due to unknown impurities or misidentified material .

purity NLT 98% analytical quality control procurement specification

Validated Application Scenarios for 6-Bromomethyl-nicotinic acid hydrobromide in Synthetic Chemistry and Medicinal Chemistry Research


Nucleophilic Substitution for Heterocyclic Library Synthesis

The bromomethyl group at the 6-position serves as a highly electrophilic center for nucleophilic displacement reactions, enabling efficient coupling with amines, thiols, alkoxides, and carbon nucleophiles . The enhanced leaving group ability of bromine relative to chlorine translates to faster reaction kinetics at ambient or mildly elevated temperatures, reducing the energy footprint of library synthesis workflows. The hydrobromide salt form stabilizes the electrophilic center by preventing intramolecular N-alkylation, ensuring that the bromomethyl group remains available for intermolecular substitution with desired nucleophiles .

Carboxylic Acid Functionalization via Amide Coupling

The carboxylic acid group at the 3-position provides a second orthogonal reactive handle for amide bond formation using standard coupling reagents (e.g., EDC, HATU, DCC) . This dual-reactivity profile—electrophilic bromomethyl for nucleophilic substitution plus carboxylic acid for amide coupling—enables sequential or parallel derivatization strategies to access structurally diverse nicotinic acid analogs. The 1,4-orientation between the bromomethyl and carboxylic acid groups minimizes steric interference during sequential functionalization steps .

Synthesis of 6-Substituted Nicotinic Acid Derivatives for Medicinal Chemistry SAR Studies

6-Substituted nicotinic acid derivatives represent an important scaffold class in medicinal chemistry for structure-activity relationship (SAR) exploration . The 6-bromomethyl group enables installation of diverse substituents at the pyridine 6-position, including amino, alkoxy, thioether, and carbon-linked moieties. This substitution pattern is particularly relevant for nicotinic acid-based pharmacophores where modifications at the 6-position modulate target binding affinity, selectivity, or physicochemical properties . The availability of 6-bromomethyl-nicotinic acid hydrobromide as a pre-functionalized building block bypasses the need for de novo synthesis of each 6-substituted analog.

Preparation of Quaternary Ammonium Salts and Pyridinium Derivatives

The bromomethyl group at the 6-position can be converted to quaternary ammonium salts or pyridinium derivatives via N-alkylation of tertiary amines or pyridine nucleophiles . The hydrobromide salt form of the starting material simplifies stoichiometric control in these reactions by providing a defined protonation state of the pyridine nitrogen. The resulting quaternary ammonium compounds serve as intermediates for cationic surfactants, phase-transfer catalysts, or biologically active pyridinium salts .

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